4-Methylpentane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

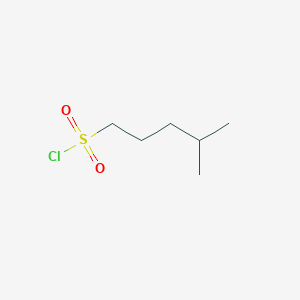

4-Methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClO2S . It is used in various chemical reactions and has been mentioned in several scientific papers .

Molecular Structure Analysis

The molecular structure of 4-Methylpentane-1-sulfonyl chloride consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H13ClO2S/c1-6(2)4-3-5-9(7,8)10/h6H,3-5H2,1-2H3 .Chemical Reactions Analysis

Sulfonyl chlorides, including 4-Methylpentane-1-sulfonyl chloride, are involved in various chemical reactions. One study discusses three reaction pathways for S-arylthioacetates: 1) formation of arylchloride, 2) formation of diaryldisulfide, and 3) formation of sulfonyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylpentane-1-sulfonyl chloride is 168.69 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .Scientific Research Applications

- Application : Researchers have designed a near-infrared fluorescent probe called FOD based on the ICT (Intramolecular Charge Transfer) mechanism. FOD selectively detects intracellular GSH levels in live cells. Upon binding to GSH, FOD undergoes a noticeable color change and fluorescence enhancement, making it a valuable tool for GSH imaging and quantification .

- Application : 4-Methylpentane-1-sulfonyl chloride can be used in the chromoselective synthesis of sulfonyl chlorides and sulfonamides. This method employs a K-PHI semiconductor catalyst, offering a novel approach to these valuable compounds .

- Application : Researchers have developed a facile one-pot synthesis of sulfonyl fluorides using 4-methylbenzenesulfonate and a quaternary ammonium salt catalyst. This method provides a straightforward route to sulfonyl fluorides, which have applications in various chemical transformations .

Fluorescent Probes for Glutathione Detection

Synthesis of Sulfonyl Chlorides and Sulfonamides

One-Pot Synthesis of Sulfonyl Fluorides

Mechanism of Action

Target of Action

Sulfonyl chlorides, in general, are known to react with a variety of nucleophiles, including amines, alcohols, and aromatic compounds .

Mode of Action

4-Methylpentane-1-sulfonyl chloride likely undergoes a typical electrophilic aromatic substitution reaction . In this process, the compound forms a sigma-bond with the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .

Result of Action

The molecular and cellular effects of 4-Methylpentane-1-sulfonyl chloride’s action are likely dependent on the specific nucleophiles it encounters. For instance, if the compound reacts with amines or alcohols, it could form sulfonamides or sulfonate esters, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific nucleophiles can influence the action, efficacy, and stability of 4-Methylpentane-1-sulfonyl chloride. For example, the compound’s reactivity might increase under acidic conditions, which could promote the formation of the electrophilic sulfonyl chloride group .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methylpentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNWLPGAZIHTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpentane-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-[(3-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2381277.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2381285.png)

![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)

![methyl 5-[(cyanomethyl)carbamoyl]-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2381296.png)

![ethyl 1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2381297.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)